Product packaging for 2,5,6-Triamino-4-pyrimidinol hydrochloride(Cat. No.:CAS No. 4066-47-1)

2,5,6-Triamino-4-pyrimidinol hydrochloride

Cat. No.: B1417630
CAS No.: 4066-47-1
M. Wt: 177.59 g/mol
InChI Key: FXJIENVHFLGIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Identification and Structural Characterization of 2,5,6-Triamino-4-pyrimidinol Hydrochloride

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, with the primary name being this compound. The Chemical Abstracts Service has assigned this compound the registry number 4066-47-1, providing a unique identifier for chemical databases and regulatory documentation. Alternative systematic names include 2,5,6-triaminopyrimidin-4-ol hydrochloride and 4-pyrimidinol, 2,5,6-triamino-, hydrochloride. The European Community number 622-257-3 serves as an additional regulatory identifier for this substance.

The compound is also referenced by several synonymous names in chemical literature, including 2,4,5-triamino-1H-pyrimidin-6-one hydrochloride and 2,5,6-triamino-4(1H)-pyrimidinone hydrochloride. These alternative nomenclatures reflect different tautomeric representations of the same molecular structure, with variations in the positioning of hydrogen atoms and double bonds within the pyrimidine ring system. The systematic naming convention emphasizes the presence of three amino groups at positions 2, 5, and 6 of the pyrimidine ring, along with a hydroxyl or oxo group at position 4, depending on the tautomeric form under consideration.

Database identifiers for this compound include the National Institute of Standards and Technology number 158335 and the Data-driven Strategy and Toxicity Substance Identifier DTXSID90961050. These multiple identification systems ensure comprehensive tracking and referencing across various scientific and regulatory databases, facilitating accurate identification and information retrieval for research and commercial applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C4H8ClN5O, indicating a composition of four carbon atoms, eight hydrogen atoms, one chlorine atom, five nitrogen atoms, and one oxygen atom. This molecular composition reflects the hydrochloride salt formation, where one molecule of hydrochloric acid has combined with the base triaminopyrimidinol structure. The molecular weight of the compound is 177.592 atomic mass units, providing essential information for stoichiometric calculations and analytical procedures.

The base compound, 2,5,6-triamino-4-pyrimidinol, has the molecular formula C4H7N5O with a molecular weight of 141.134 atomic mass units. The addition of hydrochloric acid increases the molecular weight by 36.458 atomic mass units, corresponding to the mass of one hydrogen chloride molecule. This mass difference is crucial for analytical identification and quantification procedures using techniques such as mass spectrometry and high-performance liquid chromatography.

Comparative analysis with related salt forms reveals distinct molecular weight variations. The sulfate salt form exhibits the molecular formula C4H9N5O5S with a molecular weight of 239.21 atomic mass units, while the dihydrochloride form shows C4H9Cl2N5O with a molecular weight of 214.05 atomic mass units. These molecular weight differences enable analytical discrimination between various salt forms and provide critical information for purity assessment and quality control procedures.

Salt Form Molecular Formula Molecular Weight (g/mol) Additional Components
Hydrochloride C4H8ClN5O 177.592 1 HCl
Sulfate C4H9N5O5S 239.21 1 H2SO4
Dihydrochloride C4H9Cl2N5O 214.05 2 HCl
Free Base C4H7N5O 141.134 None

Crystalline Structure and Polymorphism

The crystalline structure of this compound exhibits characteristic solid-state properties that influence its physical behavior and analytical identification. The compound typically appears as a solid crystalline material under standard conditions, with specific crystallographic parameters that can be determined through X-ray diffraction analysis. The formation of hydrogen bonding networks within the crystal lattice contributes to the stability and distinctive diffraction patterns observed for this compound.

Related compounds in the triaminopyrimidinol family demonstrate various crystalline forms and polymorphic behavior. The dihydrochloride salt form crystallizes with a melting point exceeding 340 degrees Celsius, indicating strong intermolecular interactions within the crystal structure. These high melting points suggest extensive hydrogen bonding networks formed between the amino groups, hydroxyl functionality, and chloride counterions within the crystalline matrix.

X-ray diffraction studies of related pyrimidine compounds provide insights into potential structural arrangements for this compound. The diffraction patterns typically show characteristic peak positions and intensities that correspond to specific crystallographic planes and atomic arrangements. The presence of multiple amino groups and the chloride counterion creates opportunities for complex hydrogen bonding networks that significantly influence the crystal packing and stability.

The crystalline properties also affect the compound's solubility characteristics and dissolution behavior. The sulfate salt form demonstrates limited solubility in water, being described as sparingly soluble in aqueous base solutions. This solubility behavior reflects the influence of crystal lattice energy and intermolecular interactions on the dissolution process, with implications for formulation and analytical procedures.

Tautomeric Forms and Protonation States

The chemical structure of this compound exists in equilibrium between multiple tautomeric forms, primarily involving the interconversion between hydroxyl and oxo functionalities at the 4-position of the pyrimidine ring. The dominant tautomeric forms include the 4-hydroxypyrimidine structure and the 4(1H)-pyrimidinone arrangement, with the relative populations determined by factors such as pH, temperature, and solvent environment.

The protonation state of the compound significantly influences its chemical behavior and spectroscopic properties. In the hydrochloride salt form, protonation typically occurs at one of the nitrogen atoms within the pyrimidine ring system, with the chloride counterion providing charge neutralization. The presence of multiple amino groups creates several potential protonation sites, leading to complex acid-base equilibria that affect the compound's solubility, stability, and reactivity patterns.

Theoretical calculations and experimental observations suggest that the amino groups at positions 2, 5, and 6 exhibit different basicity levels due to electronic effects within the pyrimidine ring system. The electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring influences the electron density distribution and consequently affects the protonation behavior of individual amino groups. This differential basicity contributes to the formation of specific protonation patterns under various pH conditions.

The tautomeric equilibrium also affects the hydrogen bonding capabilities of the molecule, with different tautomeric forms exhibiting distinct patterns of hydrogen bond donors and acceptors. The 4-hydroxypyrimidine tautomer provides an additional hydrogen bond donor through the hydroxyl group, while the 4(1H)-pyrimidinone form offers a hydrogen bond acceptor through the carbonyl oxygen atom. These structural variations influence the compound's interaction with solvents, other molecules, and analytical detection systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound through analysis of hydrogen and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals corresponding to the amino group protons and any exchangeable protons associated with the tautomeric equilibrium. The chemical shift positions and coupling patterns provide insights into the electronic environment and molecular conformation of the compound.

The presence of multiple amino groups creates complex spectral patterns due to rapid exchange processes and potential hydrogen bonding interactions. In deuterated solvents, the amino protons may exhibit broadened signals or complete exchange, depending on the pH and temperature conditions. The chemical shift values for amino protons typically appear in the range of 4-7 parts per million, with exact positions influenced by the electronic effects of the pyrimidine ring system and the protonation state of the molecule.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with distinct signals for the pyrimidine ring carbons and characteristic chemical shifts that reflect the substitution pattern and electronic environment. The carbon atoms bearing amino groups typically exhibit chemical shifts in the range of 140-160 parts per million, while the carbon atom at position 4 shows variation depending on the predominant tautomeric form. The carbonyl carbon in the 4(1H)-pyrimidinone tautomer appears at approximately 160-170 parts per million, while the hydroxyl-bearing carbon exhibits different chemical shift characteristics.

Two-dimensional Nuclear Magnetic Resonance techniques provide additional structural confirmation through correlation experiments that establish connectivity patterns and spatial relationships within the molecule. These advanced spectroscopic methods enable definitive assignment of all nuclear magnetic resonance signals and provide insights into the three-dimensional structure and conformational behavior of the compound in solution.

Fourier-Transform Infrared Spectral Features

Fourier-Transform Infrared spectroscopy reveals characteristic vibrational frequencies that serve as diagnostic fingerprints for this compound identification and structural confirmation. The infrared spectrum typically exhibits strong absorption bands corresponding to amino group stretching vibrations in the range of 3200-3500 wavenumbers, with multiple peaks reflecting the presence of primary amino groups at positions 2, 5, and 6 of the pyrimidine ring. These amino stretching frequencies provide direct evidence for the substitution pattern and can distinguish between different tautomeric forms.

The carbonyl stretching vibration, when present in the 4(1H)-pyrimidinone tautomer, appears as a strong absorption band around 1600-1700 wavenumbers. This frequency range is characteristic of conjugated carbonyl groups in heterocyclic systems, with the exact position influenced by hydrogen bonding and electronic effects within the molecule. The intensity and position of this band provide information about the relative population of different tautomeric forms under the measurement conditions.

Ring vibrations of the pyrimidine system generate characteristic absorption patterns in the fingerprint region below 1500 wavenumbers. These complex vibrational modes involve combinations of carbon-carbon, carbon-nitrogen, and carbon-hydrogen bending and stretching motions that create unique spectral signatures for structural identification. The substitution pattern of amino groups significantly influences these ring vibrational frequencies, enabling differentiation from other pyrimidine derivatives.

Hydrogen bonding interactions, particularly those involving the amino groups and any hydroxyl functionality, significantly affect the infrared spectral characteristics. Strong intermolecular hydrogen bonding typically causes broadening and shifting of amino and hydroxyl stretching frequencies, providing information about the solid-state structure and molecular associations within the crystalline material.

Ultraviolet-Visible Absorption Profile

The Ultraviolet-Visible absorption spectrum of this compound exhibits characteristic electronic transitions that provide information about the molecular chromophore and electronic structure. The compound typically shows strong absorption in the ultraviolet region, with maximum absorption wavelengths reflecting the extended conjugation within the substituted pyrimidine ring system. The presence of multiple amino substituents significantly affects the electronic transitions and creates distinctive absorption patterns that enable analytical identification.

The primary absorption band usually appears in the range of 250-300 nanometers, corresponding to π→π* electronic transitions within the aromatic pyrimidine system. The exact wavelength and intensity of this absorption depend on the pH of the solution, the predominant tautomeric form, and the protonation state of the molecule. Changes in these factors can cause significant shifts in the absorption maximum and alterations in the overall spectral profile.

Secondary absorption features may appear at longer wavelengths, particularly when the molecule exists in specific protonation states or tautomeric forms that extend the conjugation system. These lower-energy transitions provide additional information about the electronic structure and can serve as analytical markers for monitoring chemical changes or degradation processes.

The molar absorptivity values for the primary absorption bands typically range from 10,000 to 50,000 liters per mole per centimeter, indicating strong chromophoric character that enables sensitive analytical detection and quantification. The high absorption coefficients make Ultraviolet-Visible spectroscopy a valuable tool for concentration determination and purity assessment of this compound in various analytical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClN5O B1417630 2,5,6-Triamino-4-pyrimidinol hydrochloride CAS No. 4066-47-1

Properties

IUPAC Name

2,4,5-triamino-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.ClH/c5-1-2(6)8-4(7)9-3(1)10;/h5H2,(H5,6,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJIENVHFLGIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961050
Record name 5,6-Diamino-2-imino-1,2-dihydropyrimidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4066-47-1
Record name NSC158335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Diamino-2-imino-1,2-dihydropyrimidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,6-TRIAMINO-4-PYRIMIDINOL HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis from 2,4,5-triamino-6-hydroxypyrimidine

The synthesis of this compound typically involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with hydrochloric acid under controlled conditions.

Procedure:

  • Dissolve 2,4,5-triamino-6-hydroxypyrimidine in a solvent (water or ethanol).
  • Add hydrochloric acid while maintaining the temperature at 0-5°C.
  • Stir the mixture for several hours to ensure complete reaction.
  • Filter the resulting precipitate and wash it with a cold solvent to obtain pure this compound.

Industrial Production

Industrial production involves large-scale reactors and automated systems to control reaction parameters, following similar steps as the lab synthesis but on a larger scale, with additional purification steps to ensure high purity and yield.

Synthesis of 2,4,5-triamino-6-hydroxypyrimidine

The preparation process can be divided into the following steps:

  • Ring Formation: Methyl cyanoacetate and guanidine nitrate are catalyzed by sodium alkoxide to form a ring, generating 2,4-diamino-6-hydroxypyrimidine.
  • Nitrosation: Use \$$NaNO_2/HCl\$$ reagent to nitrosate the 5-position of 2,4-diamino-6-hydroxypyrimidine to obtain 2,4-diamino-5-nitroso-6-hydroxypyrimidine.
  • Hydrogenation: Reduction of nitroso to amino group.
  • Salt Formation: Acidify with sulfuric acid to obtain 2,4,5-triamino-6-hydroxypyrimidine sulfate crystals.

For example, 3.875g (0.016mol) of 2,4-diamino-5-nitroso-6-hydroxypyrimidine with a water content of 36% was dropped into a 200ml high-pressure reactor with stirring, and 0.02g dodecylbenzenesulfonate was dropped into Sodium acid sodium, measure and add 80ml deionized water, stir and disperse to form a suspension, then add 0.3164g of palladium carbon (wherein the mass ratio of palladium and carbon is 5:95) with a solid content of 34.29%, and heat up to 40°C, feed \$$H2\$$, control the pressure of \$$H2\$$ to 2 MPa, and finish the reaction after 5 hours. Add 2 \$$mol \cdot l^{-1}\$$ hydrochloric acid solution dropwise to the reaction solution to adjust the pH value to 3-4, stir well, and separate by filtration. The filtrate is adjusted to a pH value between 1-2 with 2\$$mol \cdot l^{-1}\$$ sulfuric acid solution, left to stand for 30min, cooled and crystallized, and filtered after the product 2,4,5-triamino-6-hydroxypyrimidine sulfate is completely precipitated, and filtered The cake was a white crystal, and after drying, 3.76 g of the finished product 2,4,5-triamino-6-hydroxypyrimidine sulfate was obtained with a purity of 98.3%.

The appearance of the finished product of 2,4,5-triamino-6-hydroxypyrimidine sulfate is white crystal, the single yield is up to 95%, and the purity is more than or equal to 98%.

Method for producing 5-nitroso-2,4,6-triaminopyrimidine

An improved process for the production of 5-nitroso-2,4,6-triaminopyrimidine consisting essentially of the steps of:

  • Introducing an arbitrary guanidine salt into a water-miscible lower aliphatic alcohol.
  • Adding a basic reacting compound in a stoichiometric excess and malonic acid dinitrile thereto.
  • Heating the reaction mixture to reflux under normal pressure for from 30 minutes to six hours.
  • Cooling the reaction mixture to from 20° C. to 50° C.
  • Adjusting the reaction mixture to an acid pH with at least a stoichiometric excess of an acid.
  • Adding water to the acid-adjusted reaction mixture in an amount of from 0.5 to 4 times the volume of the acid-adjusted reaction mixture.
  • Reacting said acid-adjusted aqueous reaction mixture with nitrous acid under nitrosating conditions.
  • Recovering said 5-nitroso-2,4,6-triaminopyrimidine without isolation of any intermediately formed products.

Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate

A process for preparing 2,4,5,6-tetraaminopyrimidine sulfate comprises:

  • Reacting about one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water with about 2.0 to 2.5 molecular proportions of zinc dust and about 4.0 to 4.7 molecular proportions of a suitable acid, to provide a reaction mixture having a pH below 7.
  • Reacting the reaction mixture at a temperature of about 20° to 65° C. to form the acid salt of 2,4,5,6-tetraaminopyrimidine.
  • Adjusting the pH to about 2.0 to 2.5 by adding the suitable acid to form a solution of the acid salt.
  • Separating the insoluble materials from step (3) to obtain a wet cake and a mother liquor.
  • Adding sulfuric acid to the mother liquor to adjust the pH to about 0.2 to 0.5 while maintaining the temperature at about 20° to 60° C.
  • Cooling the reaction mixture of step (5) to about 0° to 10° C. to precipitate 2,4,5,6-tetraaminopyrimidine sulfate.
  • Recovering the precipitate.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Triamino-4-pyrimidinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Antiviral Drug Development

2,5,6-Triamino-4-pyrimidinol hydrochloride serves as a crucial intermediate in the synthesis of various antiviral medications. It is particularly noted for its role in the production of acyclovir and related compounds, which are used to treat viral infections such as herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. The compound's structure allows it to mimic nucleosides, thereby interfering with viral replication processes.

Case Study: Acyclovir Synthesis

  • Acyclovir is synthesized using 2,5,6-triamino-4-pyrimidinol as a key precursor. The synthesis involves several steps including acylation and reduction processes that utilize this compound to enhance yield and efficiency. Research indicates that optimizing the reaction conditions can significantly improve the conversion rates of starting materials to the desired antiviral agents .

Anti-Anemic Agents

The compound is also utilized in the synthesis of anti-anemic drugs, particularly folic acid derivatives. Folic acid is essential for DNA synthesis and repair, making it vital for cellular division and growth.

Synthesis Process Overview:

  • The preparation typically involves the conversion of 2,5,6-triamino-4-pyrimidinol into various folate derivatives through a series of chemical reactions including nitrosation and hydrogenation .

Hair Coloring Agents

This compound is recognized for its application as an oxidative hair coloring agent. It functions by forming pigments when oxidized in the presence of hydrogen peroxide.

Safety Assessments:

  • Studies have shown that formulations containing this compound can be effective and safe for use in hair dyes. For instance, toxicity assessments conducted on animal models revealed no significant adverse effects when applied topically .

Table 1: Summary of Safety Studies on Hair Dyes Containing 2,5,6-Triamino-4-pyrimidinol

Study TypeDosage (mg/kg)Observations
Acute Dermal Toxicity2000No mortality; mild erythema observedSafe for topical application
Subchronic Toxicity50 - 1000No significant changes in body weight or behaviorNon-toxic at tested doses

Mechanism of Action

The mechanism of action of 2,5,6-Triamino-4-pyrimidinol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Applications/Properties Reference
2,5,6-Triamino-4-pyrimidinol HCl -NH₂ (×3), -OH, HCl C₄H₈ClN₅O Pharmaceutical intermediates
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine -Cl, -F, -OCH₃ C₆H₅ClF₂N₂O Agrochemicals, fluorinated drugs
4-Chloro-2-(trifluoromethyl)-pyrido[3,4-d]pyrimidine HCl -Cl, -CF₃, fused ring system C₈H₈Cl₂F₃N₃ Kinase inhibitors (lipophilic)
2,4,5-Triamino-6-hydroxypyrimidine sulfate -NH₂ (×3), -OH, SO₄²⁻ C₄H₈N₅O₅S Antioxidant research

Key Observations :

  • Substituent Effects: Amino groups in the target compound enhance hydrogen bonding and solubility, while chloro/trifluoromethyl groups in analogs increase lipophilicity and metabolic stability .
  • Salt Forms : The hydrochloride salt improves water solubility compared to the sulfate salt (CAS 1603-02-7), which may be preferred in solid formulations .

Comparison with Other Hydrochloride Salts in Pharmaceuticals

Hydrochloride salts are common in drug formulations due to improved stability and bioavailability.

Table 2: Pharmaceutical Hydrochloride Salts Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Therapeutic Use Reference
2,5,6-Triamino-4-pyrimidinol HCl C₄H₈ClN₅O 177.60 Intermediate/Research
Memantine HCl C₁₂H₂₂ClN 215.77 Alzheimer’s disease
Amitriptyline HCl C₂₀H₂₂ClN 313.85 Antidepressant
Benzydamine HCl C₁₉H₂₃ClN₂O 345.86 Anti-inflammatory




Key Observations :

  • Molecular Weight : The target compound has a lower molecular weight (~177.6 g/mol), typical of intermediates rather than active pharmaceutical ingredients (APIs) like memantine (215.77 g/mol) .
  • Functionality: Unlike antidepressants or anti-inflammatories, the amino-pyrimidinol structure suggests roles in nucleotide synthesis or metal chelation .

Comparison with Alternate Salt Forms of the Base Compound

The sulfate salt (CAS 1603-02-7) and hydrochloride salt of 2,5,6-triamino-4-pyrimidinol exhibit distinct properties:

Table 3: Salt Form Comparison

Property Hydrochloride Salt Sulfate Salt
Solubility High water solubility Moderate solubility
Stability Stable under dry conditions Hygroscopic
CAS No. 1004-75-7 1603-02-7
Price (25g) ~$10–$100 (supplier-dependent) ~$65–$756 (supplier-dependent)

Key Observations :

  • Cost Variability : Sulfate salts are priced higher (up to $756/25g), likely due to niche applications in antioxidant research .
  • Formulation Use : Hydrochloride salts are preferred for liquid formulations, while sulfates may be used in controlled-release systems .

Biological Activity

2,5,6-Triamino-4-pyrimidinol hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This compound is closely related to 2,5,6-triamino-4-pyrimidinol sulfate, which has been studied for its mutagenic properties and effects on various biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and safety assessments.

This compound has a molecular formula of C4H7N5HClC_4H_7N_5\cdot HCl and a molar mass of approximately 162.6 g/mol. Its structure includes a pyrimidine ring with three amino groups at positions 2, 5, and 6.

Mutagenicity Studies

Research indicates that 2,5,6-triamino-4-pyrimidinol sulfate (the sulfate form) was evaluated for mutagenic potential using the L5178Y mouse lymphoma assay. The results showed no significant increases in mutation frequency across various concentrations tested, both with and without metabolic activation. Specifically:

  • Experiment I : Minor toxic effects were observed at high concentrations (>600 μg/ml), but no substantial mutagenic effects were noted.
  • Experiment II : Similar findings were confirmed with no biologically relevant increases in mutant colonies at any tested concentration .

These findings suggest that this compound does not exhibit mutagenic properties under the conditions tested.

Cytotoxicity Assessments

In toxicity evaluations conducted on Wistar rats using a semi-occlusive dressing method, no mortality was observed when treated with high doses (2000 mg/kg). However, local irritations such as erythema were noted. The compound did not significantly reduce the number of polychromatic erythrocytes in bone marrow analysis, indicating a lack of cytotoxicity at the tested doses .

Potential as Therapeutic Agents

The structural characteristics of 2,5,6-triamino-4-pyrimidinol suggest it could be a scaffold for developing new therapeutic agents targeting specific kinases involved in diseases like cancer and malaria. Research into related compounds has highlighted their ability to inhibit essential kinases in Plasmodium falciparum, indicating a pathway for further exploration of this compound's derivatives .

Case Studies and Research Findings

StudyMethodologyFindings
SCCP Opinion on MutagenicityL5178Y Mouse Lymphoma AssayNo mutagenic effects observed .
Toxicity Study on RatsSemi-Occlusive Dressing MethodNo mortality; local irritation noted at high doses .
Antimicrobial ActivityVarious DerivativesPotential antimicrobial properties indicated but not directly tested .

Q & A

Q. Advanced Research Focus

  • Dose Optimization : Conduct dose-ranging studies (e.g., 0.1–2 mg/kg) with placebo or active controls (e.g., selective serotonin reuptake inhibitors for neuroactivity) .
  • Endpoint Selection : Measure receptor binding affinity (e.g., α4β2 nicotinic acetylcholine receptors) or downstream biomarkers (e.g., cytokine levels).
  • Statistical Power : Use ≥300 subjects/group in preclinical trials to account for biological variability and ensure significance (p <0.05) .

How should researchers address contradictions in solubility and stability data under varying experimental conditions?

Q. Advanced Research Focus

  • Solubility Conflicts : Test in multiple solvents (water, DMSO, PBS) at physiological pH (7.4) and document temperature effects. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Challenges : Perform accelerated stability studies (40°C/75% RH for 6 months) and identify degradation products via HPLC-MS. Adjust formulations with excipients (e.g., thiamine chloride) to mitigate hydrolysis .

What formulation strategies mitigate poor bioavailability of this compound?

Q. Advanced Research Focus

  • Nanosuspensions : Reduce particle size to <200 nm via wet milling or high-pressure homogenization. Validate stability using zeta potential (>±30 mV) and polydispersity index (<0.3) .
  • Excipient Screening : Test viscosity-reducing agents (e.g., pyridoxine hydrochloride) at 0.0004% w/v to enhance dissolution without altering API structure .

How can researchers validate conflicting results in receptor-binding assays?

Q. Advanced Research Focus

  • Assay Standardization : Use recombinant receptor isoforms (e.g., α4β2 vs. α3β4 nAChRs) to isolate target interactions .
  • Cross-Validation : Compare radioligand binding (e.g., [<sup>3</sup>H]-epibatidine) with functional assays (e.g., calcium flux). Replicate under blinded conditions to eliminate bias .
  • Data Normalization : Express results as % inhibition relative to positive controls (e.g., 100% = 10 µM mecamylamine) .

What methodologies ensure batch-to-batch consistency in academic-scale synthesis?

Q. Advanced Research Focus

  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.
  • Quality Control (QC) : Implement release criteria (e.g., HPLC purity ≥98%, residual solvents <ICH limits) and certificate of analysis (COA) templates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,6-Triamino-4-pyrimidinol hydrochloride
Reactant of Route 2
2,5,6-Triamino-4-pyrimidinol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.